Glutinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Network Pharmacology and Molecular Docking

Scientific Field: Pharmacology

Summary of Application: Glutinol, a triterpenoid compound, was investigated using network pharmacology to understand its mechanism of action.

Methods of Application: The chemical formula of glutinol was searched in the PubChem database. The BindingDB Database was utilized to discover probable glutinol target genes after ADMET analysis with the pkCSM software.

Results: The study found that glutinol has good biological activity and drug utilization. A total of 32 target genes were discovered.

Anti-mitotic Activities

Summary of Application: The study investigated the anti-mitotic activities of Glutinol extracted from the bark of Uvaria rufa Blume.

Methods of Application: The bark samples of U. rufa were air-dried for three months without exposure to sunlight.

Inhibition of Ovarian Cancer Cell Proliferation

Scientific Field: Oncology

Summary of Application: The study investigated the effects of Glutinol on the proliferation of human ovarian cancer cells.

Results: Glutinol exerted significant growth-inhibitory effects on human OVACAR3 cells.

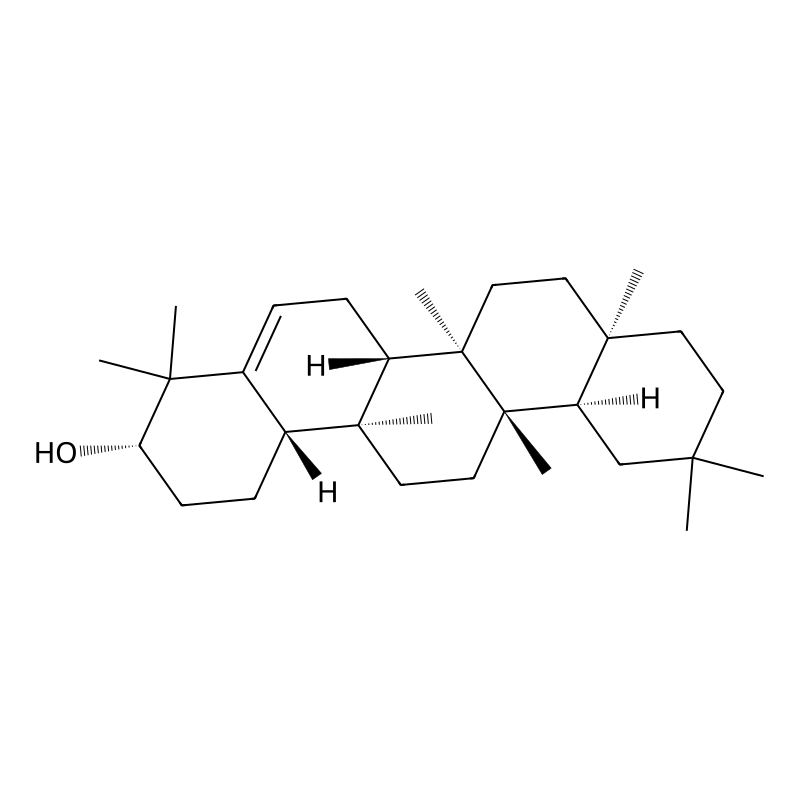

Glutinol is a triterpenoid compound with the molecular formula C30H50O, characterized by its complex structure and biological activity. It was first isolated from the n-hexane fraction of the leaves of Peltophorum africanum, a plant known for its traditional medicinal uses in southern Africa . The compound exhibits a unique arrangement of carbon and oxygen atoms, contributing to its diverse biological properties.

Glutinol is synthesized through enzymatic reactions involving glutinol synthase, which catalyzes the cyclization of squalene derivatives to form glutinol . The reactions typically involve:

- Cyclization: The conversion of linear squalene to cyclic triterpenoids.

- Functionalization: Subsequent modifications can occur, leading to various derivatives with enhanced biological activities .

These reactions are crucial for the structural diversification of glutinol and its analogs, which may exhibit different pharmacological properties.

Glutinol demonstrates significant biological activities, including:

- Anti-inflammatory Effects: It has been shown to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

- Anticancer Properties: Research indicates that glutinol inhibits the proliferation of human ovarian cancer cells, suggesting potential applications in oncology .

- Antioxidant Activity: The compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

The synthesis of glutinol can be achieved through various methods:

- Natural Extraction: Isolated from plant sources such as Peltophorum africanum using solvent extraction techniques.

- Chemical Synthesis: Laboratory synthesis involves cyclization reactions starting from squalene or its derivatives, often employing specific catalysts or enzymes to facilitate the transformation .

- Biotechnological Approaches: Utilizing microbial fermentation processes to produce glutinol or its derivatives through engineered biosynthetic pathways.

Studies have shown that glutinol interacts with various biological targets:

- Inflammatory Pathways: It modulates signaling pathways related to inflammation, potentially inhibiting pro-inflammatory cytokines .

- Cell Proliferation Mechanisms: Research indicates that it affects cell cycle regulation in cancer cells, leading to reduced proliferation rates .

- Synergistic Effects: Glutinol may exhibit synergistic effects when combined with other bioactive compounds, enhancing its therapeutic potential.

Several compounds share structural similarities with glutinol, including:

| Compound Name | Structure Type | Key Activities |

|---|---|---|

| Betulin | Triterpenoid | Antiviral, anti-inflammatory |

| Lupeol | Triterpenoid | Antioxidant, anticancer |

| Oleanolic Acid | Triterpenoid | Anti-inflammatory, hepatoprotective |

| Ursolic Acid | Triterpenoid | Anticancer, anti-inflammatory |

Uniqueness of Glutinol

While glutinol shares a triterpenoid structure with these compounds, its unique combination of anti-inflammatory and anticancer properties sets it apart. Additionally, the specific pathways it influences may differ from those affected by similar compounds, highlighting its potential as a distinct therapeutic agent.

Glutinol, a pentacyclic triterpenoid with molecular formula C₃₀H₅₀O, requires specialized extraction and purification methodologies due to its complex structural characteristics and relatively low natural abundance in plant sources [1]. The compound possesses unique structural features including a methyl group at position C-9, a Δ5 double bond, and lacks a methyl at C-10, which significantly influence its extraction behavior and chemical reactivity compared to other triterpenes [2] [3].

Traditional extraction methodologies for glutinol begin with plant material preparation through air-drying for extended periods without direct sunlight exposure to preserve the integrity of the triterpenoid structure [4]. The bark samples of glutinol-containing species such as Uvaria rufa are typically ground in a blender following the drying process to maximize surface area for efficient solvent penetration [4].

Maceration represents the most straightforward extraction approach, utilizing ethanol or methanol as primary solvents for periods ranging from 24 to 72 hours at ambient temperature [4]. This method achieves yields between 60-80% but requires substantial time investment and multiple extraction cycles to ensure complete recovery [4]. The process involves soaking ground plant material in the chosen solvent, followed by filtration and concentration under reduced pressure to obtain crude extracts.

Soxhlet extraction provides enhanced efficiency through continuous reflux extraction, typically employing hexane or chloroform as solvents at temperatures between 60-80°C for 6-12 hours [4]. This methodology achieves improved yields of 70-85% but introduces the risk of thermal degradation of sensitive functional groups within the glutinol structure [5]. Temperature control becomes critical to maintain the integrity of the Δ5 double bond and the hydroxyl functionality at the 3β position [1].

Ultrasound-assisted extraction has emerged as a superior alternative, offering significantly reduced extraction times of 0.5-2 hours while achieving yields of 80-95% [5]. The methodology employs aqueous ethanol systems at temperatures ranging from 40-80°C, with ultrasonic frequencies promoting cell wall disruption and enhanced mass transfer [5]. Studies demonstrate that continuous ultrasonic extraction processes achieve higher phenolic content with 33% lower specific energy consumption compared to batch ultrasonic methods [5].

Column chromatography serves as the primary purification technique following initial extraction. Silica gel chromatography utilizing gradient elution systems from hexane to dichloromethane effectively separates glutinol from co-extracted compounds [4] [6]. The methodology involves loading crude extracts onto silica gel columns and employing systematic solvent polarity increases to achieve compound separation based on differential adsorption characteristics [6]. Typical purification yields range from 85-95% with processing times of 2-6 hours [6].

Preparative high-performance liquid chromatography represents the ultimate purification methodology, achieving purities exceeding 90-98% through precise retention time control and optimized mobile phase compositions [7]. Acetonitrile-water gradient systems provide optimal separation efficiency for glutinol isolation, though equipment costs and operational complexity limit widespread application [7].

Modern Continuous Flow Reactor Synthesis

Continuous flow reactor technology has revolutionized synthetic approaches for complex natural products including glutinol through enhanced process control, improved safety profiles, and superior scalability characteristics [8] [9]. The technology addresses fundamental limitations of traditional batch processing through precise parameter control and optimized mass and heat transfer characteristics [10] [11].

Flow reactor design principles exploit high surface area to volume ratios, enabling superior heat removal capabilities essential for managing exothermic reactions commonly encountered in triterpenoid synthesis [10]. Temperature control precision allows for isothermal reaction conditions and access to superheated solvent systems previously unattainable in batch processing [10]. Residence time control with sub-second precision enables the capture of reactive intermediates and prevents over-reaction or decomposition pathways [10] [11].

Multi-step telescoped synthesis represents a particular strength of flow methodology, allowing direct connection of sequential reactions without intermediate isolation [8] [12]. This approach significantly reduces processing time, minimizes material handling, and improves overall synthetic efficiency [8]. For glutinol synthesis, telescoped sequences could integrate cyclization, oxidation, and functional group manipulation steps within a single continuous process [12].

Safety enhancements inherent to flow processing include minimized inventory of hazardous materials, controlled gas evolution rates, and elimination of high-pressure gas headspaces [10]. These characteristics prove particularly valuable for glutinol synthesis routes involving organometallic reagents, high-temperature cyclizations, or photochemical transformations [10] [11].

Process intensification through flow technology enables reaction conditions previously inaccessible in batch systems. Pressurized flow reactors support liquid-phase reactions at temperatures well above normal solvent boiling points, expanding the available temperature window for synthetic transformations [10]. Enhanced mixing efficiency promotes better selectivity in complex multi-step cyclization cascades characteristic of triterpenoid biosynthesis [9] [11].

Scalability advantages of flow processing derive from the linear relationship between production rate and processing time, eliminating the complex engineering challenges associated with batch scale-up [10] [11]. Laboratory-scale flow conditions translate directly to production scale through extended operation times rather than equipment redesign [11]. This characteristic proves particularly valuable for glutinol production where market demands may vary significantly [13].

Mesylation Reaction Optimization Strategies

Mesylation of glutinol represents a critical synthetic transformation enabling subsequent nucleophilic substitution reactions and functional group interconversions [14] [15]. The hydroxyl group at the 3β position provides the primary site for mesylation, though reaction optimization requires careful consideration of the surrounding triterpenoid framework and its influence on reaction selectivity [14].

Temperature control emerges as the most critical parameter in glutinol mesylation optimization. Optimal reaction temperatures range from 0-25°C to minimize competing elimination reactions and preserve the integrity of the Δ5 double bond [14] [15]. Elevated temperatures promote formation of quinoid intermediates and subsequent chloro-substitution products, particularly problematic for substrates containing electron-donating substituents [14]. Low-temperature conditions ensure selective mesylation while preventing thermal degradation of the sensitive triterpenoid structure.

Base selection and stoichiometry significantly influence reaction efficiency and product purity. Triethylamine at 1.5 equivalent loading provides optimal conversion rates while minimizing over-basification that could promote competing deprotonation reactions [14] [15]. The base serves dual functions of activating the hydroxyl nucleophile and neutralizing hydrogen chloride byproduct formation [15]. Alternative bases such as pyridine show inferior performance due to reduced nucleophilicity and increased formation of side products [14].

Solvent system optimization favors aprotic environments that stabilize the mesylate intermediate while preventing competitive solvation reactions [14] [15]. Dichloromethane and toluene provide superior performance compared to coordinating solvents such as dimethylformamide or tetrahydrofuran [14]. The aprotic environment prevents premature hydrolysis of the mesylate while maintaining adequate solubility for the triterpenoid substrate [15].

Methanesulfonyl chloride stoichiometry requires careful optimization to ensure complete conversion while minimizing excess reagent consumption. Loading ratios of 1.2-1.5 equivalents provide optimal results, with higher loadings offering diminishing returns and increased purification complexity [14]. The electrophilic nature of mesyl chloride necessitates controlled addition to prevent local concentration effects that could promote side reactions [15].

Reaction time optimization balances conversion efficiency against product stability. Typical reaction times of 0.5-2 hours provide complete conversion while preventing degradation through extended exposure to acidic conditions [14]. Extended reaction times promote decomposition through elimination pathways or rearrangement reactions characteristic of complex polycyclic systems [14].

Protection/Deprotection Sequence Engineering

Protection group strategies for glutinol synthesis require careful consideration of the multiple reactive sites present in the triterpenoid structure and the sequential synthetic transformations planned [16] [17]. The primary hydroxyl group at the 3β position represents the most commonly protected functionality, though the Δ5 double bond and various methyl positions may require protection under specific synthetic conditions [17].

Trimethylsilyl protection provides the most straightforward approach for temporary hydroxyl masking during synthetic sequences involving strong bases or organometallic reagents [17] [18]. Installation employs trimethylsilyl chloride in the presence of triethylamine in dichloromethane at ambient temperature, achieving yields of 90-95% [17]. The protection group exhibits excellent stability toward neutral and basic conditions while remaining readily removable through fluoride treatment or mild acidic hydrolysis [17] [18].

tert-Butyldimethylsilyl protection offers enhanced stability compared to trimethylsilyl groups, particularly under extended reaction sequences or elevated temperature conditions [17] [18]. Installation utilizes tert-butyldimethylsilyl chloride with imidazole as base, providing yields of 85-92% [18]. The bulky silyl group provides excellent steric protection while maintaining fluoride-labile deprotection characteristics [18]. Deprotection employs tetrabutylammonium fluoride in tetrahydrofuran, proceeding through an SN2-like mechanism with high selectivity [18].

Acetyl protection represents a cost-effective alternative for sequences involving non-basic conditions [19] [20]. Installation employs acetic anhydride in pyridine, achieving yields of 88-95% under mild conditions [19]. The protection group exhibits stability toward neutral and acidic conditions while remaining readily removable through basic hydrolysis [20]. Solvent-free acetylation protocols using heterogeneous catalysts provide environmentally favorable alternatives with comparable efficiency [19] [20].

Benzyl protection offers orthogonal deprotection characteristics through hydrogenolysis, providing compatibility with acid and base-sensitive synthetic sequences [18]. Installation employs benzyl bromide with sodium hydride, achieving yields of 90-98% [18]. The protection group exhibits exceptional stability toward acidic and basic conditions while remaining selectively removable through catalytic hydrogenation [18]. This orthogonality proves particularly valuable in complex synthetic sequences requiring sequential deprotection steps.

Tetrahydropyranyl protection provides acid-labile characteristics suitable for base-mediated synthetic transformations [18]. Installation employs dihydropyran with p-toluenesulfonic acid catalysis, forming the acetal linkage with yields of 85-90% [18]. The protection group exhibits excellent stability toward basic conditions while remaining readily removable through mild acidic hydrolysis [18]. The diastereomeric mixture formed during installation typically does not complicate subsequent synthetic transformations [18].

Protection group selection requires consideration of the complete synthetic sequence and compatibility with planned transformations. Orthogonal protection strategies enable selective removal of individual protecting groups without affecting others, providing maximum synthetic flexibility [18]. Sequential protection and deprotection protocols must account for the stability hierarchy and potential for protection group migration or rearrangement under reaction conditions [17] [18].

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Abdel-Sattar E, Abou-Hussein D, Petereit F. Chemical Constituents from the Leaves of Euphorbia ammak Growing in Saudi Arabia. Pharmacognosy Res. 2015 Jan-Mar;7(1):14-7. doi: 10.4103/0974-8490.147136. PubMed PMID: 25598629; PubMed Central PMCID: PMC4285643.

3: Sharma KR, Adhikari A, Hafizur RM, Hameed A, Raza SA, Kalauni SK, Miyazaki J, Choudhary MI. Potent Insulin Secretagogue from Scoparia dulcis Linn of Nepalese Origin. Phytother Res. 2015 Oct;29(10):1672-5. doi: 10.1002/ptr.5412. Epub 2015 Jul 14. PubMed PMID: 26178652.

4: Li XJ, Xie Z, Wang YH, Yan YM, Pei G, Zhou XJ. [Study on the chemical constituents from the leaf of Hydnocarpus hainanensis]. Zhong Yao Cai. 2012 Nov;35(11):1782-4. Chinese. PubMed PMID: 23627088.

5: Quintão NL, Rocha LW, Silva GF, Reichert S, Claudino VD, Lucinda-Silva RM, Malheiros A, De Souza MM, Cechinel Filho V, Bellé Bresolin TM, da Silva Machado M, Wagner TM, Meyre-Silva C. Contribution of α,β-Amyrenone to the Anti-Inflammatory and Antihypersensitivity Effects of Aleurites moluccana (L.) Willd. Biomed Res Int. 2014;2014:636839. doi: 10.1155/2014/636839. Epub 2014 Oct 19. PubMed PMID: 25386561; PubMed Central PMCID: PMC4217248.

6: Mira A, Yamashita S, Katakura Y, Shimizu K. In vitro neuroprotective activities of compounds from Angelica shikokiana Makino. Molecules. 2015 Mar 16;20(3):4813-32. doi: 10.3390/molecules20034813. PubMed PMID: 25786165.

7: Wang Z, Yeats T, Han H, Jetter R. Cloning and characterization of oxidosqualene cyclases from Kalanchoe daigremontiana: enzymes catalyzing up to 10 rearrangement steps yielding friedelin and other triterpenoids. J Biol Chem. 2010 Sep 24;285(39):29703-12. doi: 10.1074/jbc.M109.098871. Epub 2010 Jul 7. PubMed PMID: 20610397; PubMed Central PMCID: PMC2943309.

8: Nguyen HD, Trinh BT, Tran QN, Nguyen HD, Pham HD, Hansen PE, Duus F, Connolly JD, Nguyen LH. Friedolanostane, friedocycloartane and benzophenone constituents of the bark and leaves of Garcinia benthami. Phytochemistry. 2011 Feb;72(2-3):290-5. doi: 10.1016/j.phytochem.2010.11.016. Epub 2010 Dec 16. PubMed PMID: 21168174.

9: Langat MK, Crouch NR, Smith PJ, Mulholland DA. Cembranolides from the leaves of Croton gratissimus. J Nat Prod. 2011 Nov 28;74(11):2349-55. doi: 10.1021/np2002012. Epub 2011 Oct 27. PubMed PMID: 22032651.

10: Huynh NV, Nguyen TH, Nguyen KP, Hansen PE. Structural studies of the chemical constituents of Tithonia tagetiflora Desv. (Asteraceae). Magn Reson Chem. 2013 Jul;51(7):439-43. doi: 10.1002/mrc.3963. Epub 2013 May 17. PubMed PMID: 23681665.

11: Freire SM, Torres LM, Roque NF, Souccar C, Lapa AJ. Analgesic activity of a triterpene isolated from Scoparia dulcis L. (Vassourinha). Mem Inst Oswaldo Cruz. 1991;86 Suppl 2:149-51. PubMed PMID: 1841990.

12: Pamunuwa G, Karunaratne DN, Waisundara VY. Antidiabetic Properties, Bioactive Constituents, and Other Therapeutic Effects of Scoparia dulcis. Evid Based Complement Alternat Med. 2016;2016:8243215. doi: 10.1155/2016/8243215. Epub 2016 Aug 10. Review. Erratum in: Evid Based Complement Alternat Med. 2017;2017:2535014. PubMed PMID: 27594892; PubMed Central PMCID: PMC4995349.

13: Gaertner M, Müller L, Roos JF, Cani G, Santos AR, Niero R, Calixto JB, Yunes RA, Delle Monache F, Cechinel-Filho V. Analgesic triterpenes from Sebastiania schottiana roots. Phytomedicine. 1999 Mar;6(1):41-4. PubMed PMID: 10228610.

14: Santana O, Reina M, Fraga BM, Sanz J, González-Coloma A. Antifeedant activity of fatty acid esters and phytosterols from Echium wildpretii. Chem Biodivers. 2012 Mar;9(3):567-76. doi: 10.1002/cbdv.201100083. PubMed PMID: 22422524.

15: van Maarseveen C, Jetter R. Composition of the epicuticular and intracuticular wax layers on Kalanchoe daigremontiana (Hamet et Perr. de la Bathie) leaves. Phytochemistry. 2009 May;70(7):899-906. doi: 10.1016/j.phytochem.2009.04.011. Epub 2009 May 14. PubMed PMID: 19446855.

16: Ding Y, Liang C, Kim JH, Lee YM, Hyun JH, Kang HK, Kim JA, Min BS, Kim YH. Triterpene compounds isolated from Acer mandshuricum and their anti-inflammatory activity. Bioorg Med Chem Lett. 2010 Mar 1;20(5):1528-31. doi: 10.1016/j.bmcl.2010.01.096. Epub 2010 Jan 25. PubMed PMID: 20153184.

17: Van Maarseveen C, Han H, Jetter R. Development of the cuticular wax during growth of Kalanchoe daigremontiana (Hamet et Perr. de la Bathie) leaves. Plant Cell Environ. 2009 Jan;32(1):73-81. doi: 10.1111/j.1365-3040.2008.01901.x. Epub 2008 Nov 10. PubMed PMID: 19021882.

18: Guan Y, Yin Z, Guo L, Huang X, Ye W, Shen W. [Studies on chemical constituents from stems of Cudrania tricuspidata]. Zhongguo Zhong Yao Za Zhi. 2009 May;34(9):1108-10. Chinese. PubMed PMID: 19685745.

19: Chang CW, Wu TS, Hsieh YS, Kuo SC, Chao PD. Terpenoids of Syzygium formosanum. J Nat Prod. 1999 Feb;62(2):327-8. PubMed PMID: 10075776.

20: Hussain J, Ullah R, Khan A, Khan FU, Muhammad Z, Shah MR. Phlomeoic acid: a new diterpene from Phlomis bracteosa. Nat Prod Commun. 2011 Feb;6(2):171-3. PubMed PMID: 21425667.